molecular formula C10H10N2O5 B12327032 alpha Furildioxime

alpha Furildioxime

Cat. No.: B12327032
M. Wt: 238.20 g/mol
InChI Key: DCWNKEASSHNEIR-OWCKVOPESA-N
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Properties

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

(NZ)-N-[(2E)-1,2-bis(furan-2-yl)-2-hydroxyiminoethylidene]hydroxylamine;hydrate

InChI

InChI=1S/C10H8N2O4.H2O/c13-11-9(7-3-1-5-15-7)10(12-14)8-4-2-6-16-8;/h1-6,13-14H;1H2/b11-9-,12-10+;

InChI Key

DCWNKEASSHNEIR-OWCKVOPESA-N

Isomeric SMILES

C1=COC(=C1)/C(=N\O)/C(=N\O)/C2=CC=CO2.O

Canonical SMILES

C1=COC(=C1)C(=NO)C(=NO)C2=CC=CO2.O

Origin of Product

United States

Chemical Reactions Analysis

Alpha Furildioxime undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydroxylamine hydrochloride for synthesis, and various metal salts for complex formation. The major products formed from these reactions are typically metal complexes, such as the nickel complex mentioned earlier .

Mechanism of Action

The mechanism of action of alpha Furildioxime involves its ability to form stable complexes with metal ions. The compound has two oxime groups that can coordinate with metal ions, forming chelate complexes. This coordination is facilitated by the lone pairs of electrons on the nitrogen atoms of the oxime groups . The formation of these complexes is the basis for its use in metal ion detection and quantification .

Q & A

Q. What are the established protocols for synthesizing and characterizing alpha-furildioxime in academic laboratories?

Alpha-furildioxime is synthesized via condensation reactions between furfural and hydroxylamine under controlled pH and temperature conditions. Characterization typically involves spectroscopic methods (e.g., IR, NMR) to confirm the dioxime structure and elemental analysis to verify purity . For reproducibility, ensure rigorous solvent purification and reaction stoichiometry, as impurities can lead to side products. Purity validation via melting point determination or HPLC is critical for subsequent analytical applications .

Q. How does alpha-furildioxime compare to other dioxime reagents (e.g., dimethylglyoxime) in metal-complexation studies?

Alpha-furildioxime exhibits superior solubility in aqueous and micellar media compared to dimethylglyoxime, which often requires alcoholic solvents. This property enhances its utility in spectrophotometric methods for nickel and rhenium determination, as micellar solutions (e.g., Triton X-100) improve sensitivity by stabilizing metal complexes . Comparative studies should include stability constants, detection limits, and interference profiles under varying pH and ionic strength .

Q. What are the key spectroscopic signatures of alpha-furildioxime-metal complexes?

Metal complexes (e.g., Ni(II), Re(VII)) with alpha-furildioxime show distinct UV-Vis absorption bands: Ni complexes absorb at ~450 nm in micellar media, while Re complexes exhibit peaks near 520 nm. IR spectra reveal shifts in the C=N and N–O stretching frequencies upon metal coordination. X-ray crystallography can further elucidate coordination geometry .

Advanced Research Questions

Q. How can researchers optimize experimental parameters for alpha-furildioxime-based flow injection analysis (FIA) systems?

Optimize FIA parameters such as flow rate (0.5–2.0 mL/min), reagent concentration (0.1–0.5 mM), and micellar phase composition to balance sensitivity and reproducibility. For nickel determination, a 1,2-dichlorobenzene extraction step prior to FIA improves selectivity by minimizing interference from Co(II) and Cu(II) . Validate results using standard reference materials and statistical reproducibility checks (e.g., RSD < 2%) .

Q. What strategies resolve contradictory data on stoichiometry and stability of alpha-furildioxime-metal complexes across studies?

Discrepancies in reported stoichiometries (e.g., 1:2 vs. 1:3 metal-ligand ratios) may arise from pH-dependent ligand protonation or solvent effects. Employ Job’s method of continuous variations and mole-ratio techniques under controlled conditions. Cross-validate with computational modeling (DFT) to predict stable coordination geometries . Document solvent dielectric constants and counterion effects in methodology .

Q. How can alpha-furildioxime be integrated into novel sensing platforms for trace metal detection?

Recent advances include immobilizing alpha-furildioxime on graphene oxide or quantum dots to enhance detection limits (e.g., sub-ppb levels for Ni). Electrochemical sensors modified with ligand-functionalized electrodes show promise for real-time monitoring. Calibration curves must account for matrix effects in environmental or biological samples .

Methodological and Reproducibility Considerations

Q. What are common pitfalls in reproducing alpha-furildioxime-based analytical methods?

Key issues include inconsistent pH adjustment (±0.1 units critical), micellar phase instability, and incomplete extraction. Standardize buffer preparation (e.g., acetate buffer pH 5.0) and pre-equilibrate organic phases. Use internal standards (e.g., Co(II) spiking) to correct for instrumental drift .

Q. How should researchers address interference from coexisting ions in alpha-furildioxime assays?

Masking agents like EDTA or thiourea can suppress interference from Fe(III) and Cu(II). For complex matrices, sequential extraction or chromatographic separation (e.g., HPLC-ICP-MS) coupled with alpha-furildioxime derivatization improves specificity .

Ethical and Documentation Standards

Q. What documentation is essential for publishing alpha-furildioxime-related research?

Include detailed synthetic procedures, spectral data, and statistical validation (e.g., LOD/LOQ, confidence intervals). Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental section formatting and supplementary data submission .

Q. How can researchers ensure ethical compliance in studies involving alpha-furildioxime?

Obtain institutional approval for hazardous chemical use and waste disposal. Cite prior work rigorously to avoid plagiarism, and disclose funding sources for reagent procurement .

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